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molecular formula C6H14ClN B586190 2-Chloro-N,N-diethylethyl-d4-amine CAS No. 1219908-93-6

2-Chloro-N,N-diethylethyl-d4-amine

Cat. No. B586190
M. Wt: 139.659
InChI Key: YMDNODNLFSHHCV-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193184B2

Procedure details

To the solution of 18.4 g (0.15 mol) of 4-hydroxybenzaldehyde in 100 ml acetone, 27.5 g (0.16 mol) of N,N-diethyl-N-(2-chlorethyl)-amine IX and 22.1 g (0.16 mol) potassium carbonate was added at the room temperature under stirring. The mixture was then intensively stirred at the boiling temperature for 12 hours. The mixture was cooled, potassium chloride was separated, washed with acetone. The solvent was distilled off from the solution on the vacuum rotatory evaporator. Afforded 20 g (60.6%) of 4-diethylaminoethoxybenzaldehyde X. Colourless fluid boiling point 120-123° C./0.5 torr, n20D=1.536. Lit. [5] reports boiling point 123-125° C./0.8 torr, n20D=1.530.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH2:10]([N:12]([CH2:16][CH3:17])[CH2:13][CH2:14]Cl)[CH3:11].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:10]([N:12]([CH2:16][CH2:17][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[CH2:13][CH3:14])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
27.5 g
Type
reactant
Smiles
C(C)N(CCCl)CC
Name
Quantity
22.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then intensively stirred at the boiling temperature for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
potassium chloride was separated
WASH
Type
WASH
Details
washed with acetone
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from the solution on the vacuum rotatory evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 60.6%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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